Cas no 137863-60-6 (Valsartan)

Valsartan structure
Valsartan 化学的及び物理的性質
名前と識別子
-
- Valsartan
- 3-methyl-2-[pentanoyl-[[4-[2-(2h-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-butanoic acid
- (S)-N-(1-Carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-3-ylmethyl]-amine
- 5-(N-acetylamino)indan-1-one
- 5-Acetamido-1-indanone
- 5-acetamidoindan-1-one
- 5-Acetamido-indanone
- 5-acetylaminoindane-1-one
- AC1Q1L1Z
- AG-G-05656
- N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
- N-(1-oxoindan-5-yl)acetamide
- N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methy]-L-valine
- NSC225099
- CHEBI:9927
- N-Valeryl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-L-valine
- SBI-0206738.P001
- DS-1248
- BV164506
- L-Valine,N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]methyl]- (9CI)
- SMR000466318
- N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)valine
- ENTRESTO COMPONENT VALSARTAN
- N-(1-oxopentyl)-N-[[2'-(1h-tetrazol-5-yl) [1,1'-bi-phenyl]-4-yl]methyl]-l-valine
- HMS3651E04
- (2S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- Spectrum2_001120
- Prexxartan
- AKOS015994698
- VAL-489
- DAFIRO COMPONENT VALSARTAN
- C24H29N5O3
- NSC 758927
- AB00639940-06
- KBio2_007423
- VALSARTAN [INN]
- NSC-758927
- EC 604-045-2
- N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine
- VALSARTAN COMPONENT OF COPALIA
- VALSARTAN [MART.]
- HMS2232F05
- HSDB 7519
- VALSARTAN COMPONENT OF COPALIA-HCT
- VALSARTAN (USP MONOGRAPH)
- SPECTRUM1505209
- KBio3_003006
- AM90287
- UNII-80M03YXJ7I
- NC00278
- (S)-N-(1-Carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine
- Tareg
- (s)-3-methyl-2-[N-({4-[2-(2h-1,2,3,4-tetrazol-5-yl) phenyl]phenyl}methyl)pentanamido]butanoic acid
- HMS1922L21
- (S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- KBioGR_001078
- HMS2093K22
- 3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-yl]-amino}-butyric acid
- Valsartan, Pharmaceutical Secondary Standard; Certified Reference Material
- VALSARTAN COMPONENT OF DAFIRO-HCT
- VALSARTAN [WHO-DD]
- MLS001424088
- BYVALSON COMPONENT OF VALSARTAN
- SW197658-2
- (5)-2-{N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]pentanamido}-3-methylbutanoic acid
- VALSARTAN [USP MONOGRAPH]
- valsartanum
- VALSARTAN [USP-RS]
- CHEMBL1069
- (s)-3-methyl-2-{pentanoyl-[-2'-(1h-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- VALSARTAN COMPONENT OF IMPRIDA-HCT
- HMS3715P12
- 137863-60-6
- Valzaar
- valsartan (Diovan)
- BDBM50049186
- VALSARTAN [EMA EPAR]
- V0112
- VALSARTAN (EP IMPURITY)
- SR-05000001928
- EXFORGE COMPONENT VALSARTAN
- DTXCID603735
- N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-(L)-valine
- EZR-104
- VALTURNA COMPONENT VALSARTAN
- Vals
- (2~{S})-3-methyl-2-[pentanoyl-[[4-[2-(2~{H}-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
- NSC758927
- (S)-3-methyl-2-(N-{[2'-(2H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid
- (S)-3-Methyl-2-{pentanoyl-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- VALSARTAN [USAN]
- (2S)-3-Methyl-2-(pentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid
- VALSARTAN [HSDB]
- Diovan (TN)
- N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
- KBio2_002287
- (S)-N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'(1H-tetrazol-5-yl)biphenyl-4-yl-methyl]amine
- VALSARTAN COMPONENT OF EXFORGE HCT
- (2S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoic acid
- CCG-101028
- VALSARTAN (MART.)
- VALSARTAN (USP-RS)
- AB00639940-08
- Valsartan, >=98% (HPLC)
- BSPBio_003501
- N-Valeryl-N-[2'-(5-tetrazolyl)biphenyl-4-ylmethyl]-L-valine
- L-Valine, N-(1-oxopentyl)-N-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine
- Spectrum4_000749
- MLS000759423
- VALSARTAN COMPONENT OF VALTURNA
- MFCD00865840
- (S)-3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- HB3381
- (S)-N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amine
- (2S)-3-Methyl-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)butanoic acid
- HY-18204
- KS-1194
- N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl}-L-valine
- (S)-2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid
- s1894
- VALSARTAN [VANDF]
- Valpression
- CGP-48933
- KBioSS_002289
- BIDD:GT0345
- N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valine
- Spectrum_001796
- D00400
- COPALIA COMPONENT VALSARTAN
- DB00177
- CCG-221275
- VALSARTAN [EP IMPURITY]
- C09CA03
- NCGC00178027-11
- (s)-2-(n-((2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoic acid
- (2R)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic Acid (Valsartan (R)-Enantiomer)
- VALSARTAN COMPONENT OF DIOVAN HCT
- BRD-K45158365-001-05-6
- Varexan
- VALSARTAN (EP MONOGRAPH)
- Valsartan, United States Pharmacopeia (USP) Reference Standard
- CS-1967
- L-Valine, N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
- COPALIA-HCT COMPONENT VALSARTAN
- BRD-K45158365-001-02-3
- VALSARTAN COMPONENT OF ENTRESTO
- U35
- Valsartan for system suitability, European Pharmacopoeia (EP) Reference Standard
- GTPL3937
- VALSARTAN [ORANGE BOOK]
- EN300-6482022
- EXFORGE HCT COMPONENT VALSARTAN
- (2S)-3-Methyl-2-{N-pentanoyl-N'-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butanoic acid
- VALSARTAN COMPONENT OF EXFORGE
- Valsartan- Bio-X
- N-(p-(o-1H-Tetrazol-5-ylphenyl)benzyl)-N-valeryl-L-valine
- AC-4543
- L-Valine,N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]methyl]-(9ci)
- (S)-2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid
- (S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoic acid
- DAFIRO-HCT COMPONENT VALSARTAN
- IMPRIDA-HCT COMPONENT VALSARTAN
- (S)-N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)-methyl)-valine
- Diovan
- (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
- VALSARTAN COMPONENT OF IMMPRIDA
- AB00639940_11
- Valsartan (JP17/USP/INN)
- (S)-N-valeryl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl}-valine
- [3H]valsartan
- 80M03YXJ7I
- J-007068
- BCP05184
- AKOS015914315
- Valsartan (USAN:USP:INN:BAN)
- Z1379303659
- GTPL593
- Spectrum3_001831
- Miten
- Kalpress
- N-pentanoyl-N-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine
- Spectrum5_001582
- SPBio_001260
- Q155472
- IMPRIDA COMPONENT VALSARTAN
- KBio2_004855
- (S)-2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoicacid
- AGSAV301 COMPONENT VALSARTAN
- L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
- Nisis
- DTXSID6023735
- Provas
- 3-Methyl-2-{((S)-pentanoyl)-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- Exforge
- Valsartana
- Pharmakon1600-01505209
- ACWBQPMHZXGDFX-QFIPXVFZSA-N
- 2-{[2''-(2,3-Dihydro-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-pentanoyl-amino}-3-methyl-butyric acid
- DIOVAN HCT COMPONENT VALSARTAN
- VALSARTAN [EP MONOGRAPH]
- Valsartan,(S)
- HMS2051L12
- NCGC00178027-08
- Valtan
- SR-05000001928-1
- Valsartan, European Pharmacopoeia (EP) Reference Standard
- 137862-53-4
- L-Valsartan
- VALSARTAN [JAN]
- Valsartan for peak identification, European Pharmacopoeia (EP) Reference Standard
- N-(1-OXOPENTYL)-N-[[2'-(2H-TETRAZOL-5-YL)[1,1'-BIPHENYL]-4-YL]METHYL]-L-VALINE
- CGP 48933
- SCHEMBL2542
- N-(1-Oxopentyl)-N-
- VALSARTAN [MI]
- VALSARTAN COMPONENT OF BYVALSON
- AB00639940_09
- (S)-N-(1-carboxy-2-methylprop-1-yl)-N-pentanoyl-N-
- (2S)-3-methyl-2-(N-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}pentanamido)butanoic acid
- Valsartan [USAN:USP:INN:BAN]
-
- インチ: InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1
- InChIKey: ACWBQPMHZXGDFX-QFIPXVFZSA-N
- ほほえんだ: CCCCC(N([C@H](C(=O)O)C(C)C)CC1C=CC(C2=CC=CC=C2C2=NNN=N2)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 435.22703980g/mol
- どういたいしつりょう: 435.22703980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 10
- 複雑さ: 608
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 112Ų
じっけんとくせい
- 密度みつど: 1.212
- ゆうかいてん: 116-117 deg C
- ふってん: 684.9 °C at 760 mmHg
- フラッシュポイント: 368 °C
- LogP: log Kow = 4.00 (average value)
Valsartan 関連文献
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
4. Book reviews
-
5. Back matter
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
137863-60-6 (Valsartan) 関連製品
- 188259-69-0(4-Hydroxy Valsartan (Mixture of Diastereomers))
- 137862-78-3(Isoleucine Valsartan)
- 137862-53-4(Valsartan)
- 137863-17-3(Valsartan Methyl Ester)
- 137862-87-4(ent-Valsartan)
- 952652-79-8(Valsartan n-Propyl Impurity)
- 1089736-73-1(Valsartan-d)
- 137862-57-8(Alanine Valsartan)
- 2227907-37-9((3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid)
- 1909287-62-2(3-ethyl-1-(3R,4R)-4-methoxypyrrolidin-3-ylurea)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
